Bis(2-pyridyl) ketone

Catalog No.
S577696
CAS No.
19437-26-4
M.F
C11H8N2O
M. Wt
184.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bis(2-pyridyl) ketone

CAS Number

19437-26-4

Product Name

Bis(2-pyridyl) ketone

IUPAC Name

dipyridin-2-ylmethanone

Molecular Formula

C11H8N2O

Molecular Weight

184.19 g/mol

InChI

InChI=1S/C11H8N2O/c14-11(9-5-1-3-7-12-9)10-6-2-4-8-13-10/h1-8H

InChI Key

QPOWUYJWCJRLEE-UHFFFAOYSA-N

Synonyms

2,2'-dipyridyl ketone, 2,2'-dipyridylketone

Canonical SMILES

C1=CC=NC(=C1)C(=O)C2=CC=CC=N2

The exact mass of the compound di-2-Pyridyl ketone is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 174057. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Bis(2-pyridyl) ketone (dpk) is a highly versatile polyfunctional ligand widely procured for advanced coordination chemistry, metal-organic framework (MOF) synthesis, and the development of single-molecule magnets (SMMs). Unlike simple bidentate nitrogen donors, dpk features a reactive carbonyl bridge between two pyridine rings. This structural configuration not only provides a wider coordination bite angle but also enables metal-promoted nucleophilic addition (hydration or alcoholysis) at the carbonyl carbon [1]. The resulting in situ generated gem-diol or hemiketal forms act as powerful multidentate bridging scaffolds (N,N,O or N,O,O donors) capable of linking up to five metal centers simultaneously [1]. Consequently, dpk is an essential precursor for researchers and industrial chemists aiming to construct high-nuclearity polymetallic clusters and heterometallic 3d/4f networks that are structurally inaccessible with standard rigid diimines.

Procurement Fit

Ligand type N,N- or N,N,O-chelating via central carbonyl
Reactivity Metal-promoted hydration to gem-diol; distinct from inert bipyridines
Synthesis role Building block for Schiff bases, oximes, and hydrated metal complexes

Procurement substitution of bis(2-pyridyl) ketone with common structural analogs like 2,2'-bipyridine (bpy) or di-2-pyridylmethane (dpma) fundamentally alters the synthetic trajectory and final material properties. While bpy is a staple N,N-bidentate ligand, it lacks the bridging carbonyl group, meaning it strictly forms terminal chelates and typically yields low-nuclearity or mononuclear complexes rather than extended polymetallic clusters [1]. Similarly, substituting with dpma provides the wider 6-membered chelate ring but removes the reactive carbonyl center, completely preventing the metal-assisted formation of gem-diol or hemiketal bridging networks [2]. Attempting to use these generic substitutes in solvothermal cluster synthesis will fail to produce the targeted high-spin ground states or specific topologies (such as {Ni3Ln} 'stars' or undecanuclear clusters) because the essential μ3 to μ5 oxygen-based bridging pathways cannot form [1].

Substitution Risk

vs. 2,2′-bipyridine
bpy forms redox-inert chelates and cannot undergo the metal-promoted hydration that converts DPK into an N,N,O-donor. Substitution may prevent access to hydrated complex architectures.
vs. 2,2′:6′,2″-terpyridine
terpy acts as a rigid, strong-field pincer. Its coordination is rapid and static, lacking the slow, time-dependent hydration step of DPK that enables kinetic trapping of intermediate structures.

Multicenter Metal Bridging Capacity via in situ Gem-Diol Formation

The primary procurement value of bis(2-pyridyl) ketone lies in its ability to undergo metal-promoted hydration to form a gem-diol, which subsequently deprotonates to yield highly versatile bridging ligands. Crystallographic and synthetic studies demonstrate that these gem-diolate derivatives can exhibit over 15 distinct coordination modes, bridging up to five metal centers (μ2 to μ5) simultaneously, enabling the high-yield (e.g., 80%) synthesis of massive clusters like the undecanuclear[Ni11] complex [1]. In contrast, standard bidentate ligands like 2,2'-bipyridine strictly cap metal centers as terminal ligands, restricting the products to mononuclear or simple dinuclear species under identical basic solvothermal conditions [1].

Evidence DimensionMaximum bridged metal centers per ligand
Target Compound DataUp to 5 metal centers (μ5 coordination mode) via gem-diolate oxygen bridging
Comparator Or Baseline2,2'-bipyridine (bpy): Maximum 1-2 metal centers (strictly terminal N,N-chelation)
Quantified DifferenceEnables the formation of high-nuclearity clusters (e.g., Ni11) vs. strictly low-nuclearity capping
ConditionsBasic solvothermal or aqueous/alcoholic coordination conditions with 3d transition metals

Procuring dpk is mandatory for synthesizing extended polymetallic networks and single-molecule magnets where high-spin ground states rely on oxygen-bridged multi-metal topologies.

Geometry Distortion
Head-to-head
More pronounced Jahn-Teller distortion and longer axial Cu-Cl bonds vs. bpy complex
Supports magnetic-exchange coupling design
Solid-state XRD; [CuCl₂(DPK)]ₙ vs. [CuCl₂(bpy)]ₙ

Expanded Ligand Bite Angle for Sterically Demanding Heteroleptic Complexes

The insertion of the carbonyl group between the pyridine rings in bis(2-pyridyl) ketone expands the chelate ring from five members (as seen in standard diimines) to six members. X-ray crystallographic analysis of heteroleptic ruthenium(II) complexes reveals that dpk provides a significantly wider ligand bite angle (N-Ru-N) of 86.6° to 87.4°[1]. By comparison, the rigid 5-membered chelate rings of 2,2'-bipyridine (bpy) and 1,10-phenanthroline (phen) restrict their bite angles to 77.5°–79.3° and 78.0°–80.9°, respectively [1].

Evidence DimensionLigand bite angle (N-M-N)
Target Compound Data86.6°–87.4° (6-membered chelate ring)
Comparator Or Baseline2,2'-bipyridine and 1,10-phenanthroline: 77.5°–80.9° (5-membered chelate rings)
Quantified DifferenceApproximately 7° to 10° wider bite angle for dpk
ConditionsX-ray crystallographic characterization of cationic [Ru(L1)(L2)(CO)Cl]+ complexes

The wider bite angle reduces steric strain in crowded coordination spheres, improving the processability and stability of bulky heteroleptic catalysts and photoluminescent materials.

Asymmetric Induction
Class-level
Chiral DPK-Cu catalysts achieve up to 61% ee; bpy yields racemic mixture (0% ee)
Enantioselective catalysis context
Styrene cyclopropanation; in situ Cu(OTf)₂ complex

Solvothermal Reactivity for 3d/4f Heterometallic Network Assembly

Bis(2-pyridyl) ketone is highly valued for its reactive carbonyl center, which serves as an in situ functionalization site during complexation. Under solvothermal conditions in the presence of alcohols, the carbonyl quantitatively undergoes nucleophilic attack to form hemiketal anions (e.g., (py)2C(OR)(O)-), which are critical for assembling mixed 3d/4f metal clusters such as {Ni3Ln} 'stars' [1]. If a buyer substitutes dpk with di-2-pyridylmethane (dpma), the bridging carbon is chemically inert, preventing this reactive transformation and completely failing to generate the necessary oxygen-donor bridges required for these lanthanide-transition metal architectures [1].

Evidence DimensionIn situ generation of oxygen-donor bridging sites
Target Compound DataQuantitative conversion to hemiketal/gem-diol bridging networks via carbonyl nucleophilic attack
Comparator Or BaselineDi-2-pyridylmethane (dpma): 0% conversion (chemically inert methylene bridge)
Quantified DifferenceProvides essential N,N,O or N,O,O multidentate bridging vs. strictly N,N bidentate coordination
ConditionsSolvothermal reaction with 3d/4f metal salts in alcoholic or aqueous solvents

Enables the 'one-pot' self-assembly of complex heterometallic materials without requiring the costly and time-consuming multi-step organic synthesis of custom multidentate ligands.

Formation Kinetics
Reported
Final hydrated DPK complexes form slowly over weeks; terpy complexes form rapidly
Time-dependent material design context
Aqueous solution, UV-Vis monitoring of Cu(II)/Cr(III)

Precursor for Single-Molecule Magnets (SMMs) and Quantum Materials

Because dpk readily forms gem-diolate and hemiketal anions that can bridge up to five metal centers, it is a critical precursor for synthesizing high-spin 3d/4f heterometallic clusters (such as {Ni3Ln} 'stars'). This makes it indispensable for researchers developing single-molecule magnets for high-density data storage, where standard terminal ligands like 2,2'-bipyridine cannot support the necessary multimetallic magnetic exchange pathways [1].

Synthesis of High-Nuclearity Coordination Polymers and MOFs

In the industrial and academic development of novel metal-organic frameworks, dpk is utilized under basic solvothermal conditions to yield massive, structurally robust polymetallic nodes (e.g., Ni11 or Cu8 clusters). Its ability to undergo in situ hydration to form multi-oxygen bridging sites allows for the 'one-pot' assembly of complex topologies that are impossible to achieve with non-reactive analogs like di-2-pyridylmethane [2].

Sterically Tuned Heteroleptic Catalysts and Photoluminescent Complexes

For the design of advanced ruthenium(II) or other transition metal catalysts, dpk provides a wider ligand bite angle (~87°) compared to traditional rigid diimines like 1,10-phenanthroline. This expanded 6-membered chelate ring reduces steric crowding in sterically demanding heteroleptic complexes, improving processability, stability, and allowing for fine-tuning of the metal center's electronic and photophysical properties [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Magnetic cluster synthesis
Variable denticity N,N→N,N,O via hydration; flexible bridging
Hydration kinetics and metal-cluster topology
Asymmetric catalysis
Chiral DPK scaffold enables enantioselective induction
Enantiomeric excess in target cyclopropanation
Stimuli-responsive materials
Slow, time-dependent hydration changes coordination geometry
Temporal evolution of porosity, color, or magnetism

XLogP3

1.8

Hydrogen Bond Acceptor Count

3

Exact Mass

184.063662883 Da

Monoisotopic Mass

184.063662883 Da

Heavy Atom Count

14

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.62%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

19437-26-4

Wikipedia

Bis(2-pyridyl) ketone

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